2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-2-10-3-5-11(6-4-10)9-13-15(21)18(17(24)25-13)12(16(22)23)7-8-14(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,22,23)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAWTUFYFOYHMA-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a complex organic compound belonging to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19N3O5S2 |
| Molecular Weight | 395.49 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The mechanism of action of this compound primarily involves its interaction with various biological targets:
Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to various biological effects.
Pathway Modulation: It can modulate several biochemical pathways by affecting the activity of key regulatory proteins, which may contribute to its therapeutic effects.
Antimicrobial Activity
Numerous studies have indicated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro Studies: In laboratory settings, the compound has demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
- Mechanism: The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various models:
- Animal Models: In vivo studies using rodent models have shown that administration of the compound reduces inflammation markers such as TNF-alpha and IL-6 in induced inflammatory conditions.
- Cell Culture Studies: Cell-based assays demonstrate that the compound inhibits the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
Anticancer Activity
Research into the anticancer potential of this compound is ongoing:
- Cancer Cell Lines: Studies involving different cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation in breast cancer and leukemia cells.
- Mechanism: The anticancer activity may be attributed to the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Effects: A recent study published in the Journal of Medicinal Chemistry reported that derivatives of thiazolidinone compounds exhibit potent antibacterial activity against multidrug-resistant strains, highlighting the relevance of structural modifications in enhancing efficacy .
- Anti-inflammatory Properties: Research published in Phytotherapy Research demonstrated that thiazolidinone derivatives significantly reduced paw edema in rats, suggesting their potential as anti-inflammatory agents .
- Anticancer Research: A study featured in Cancer Letters indicated that thiazolidinone derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
Preparation Methods
Cyclocondensation of Chloroacetic Acid and Thiourea
The classical method involves reacting chloroacetic acid with thiourea in aqueous medium under reflux. Libermann and Himbert’s protocol, modified by Albuquerque et al., yields thiazolidine-2,4-dione with a 78% efficiency. The reaction proceeds via nucleophilic displacement, where the thiol group of thiourea attacks the α-carbon of chloroacetic acid, followed by cyclization. Key parameters include:
This method prioritizes simplicity but requires careful pH control to avoid hydrolysis of the thiazolidinone ring.
Dithiocarbamate Intermediate Route
An alternative approach employs dithiocarbamates derived from amines and carbon disulfide. Reaction with α-haloesters (e.g., ethyl bromoacetate) forms 3-substituted thiazolidinones, which are subsequently oxidized to introduce the 2-sulfanylidene group. This method offers flexibility in introducing substituents at the 3-position but involves additional purification steps.
Knoevenagel Condensation for 5-Arylidene Formation
The 5-[(4-ethylphenyl)methylidene] substituent is introduced via Knoevenagel condensation between thiazolidine-2,4-dione and 4-ethylbenzaldehyde.
Catalytic Systems and Conditions
-
Piperidine-Catalyzed Method :
A solution of thiazolidine-2,4-dione in methanol reacts with 4-ethylbenzaldehyde in the presence of piperidine (2–3 drops) under reflux for 8–15 hours. The reaction achieves a 70–85% yield, with the Z-isomer predominating due to steric and electronic factors. -
Tannic Acid as Green Catalyst :
Ethanol replaces methanol, and tannic acid (10 mol%) catalyzes the condensation at 75°C for 5–7 hours, yielding 82–89% product. This method reduces environmental impact and avoids toxic amines.
Table 1: Comparison of Knoevenagel Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Methanol | 75 | 8–15 | 70–85 |
| Tannic Acid | Ethanol | 75 | 5–7 | 82–89 |
The Z-configuration is confirmed via -NMR, where the vinylic proton resonates at δ 7.70–7.88 ppm as a singlet.
Functionalization with Pentanedioic Acid
The pentanedioic acid moiety is introduced at the 3-position of the thiazolidinone via nucleophilic substitution or alkylation.
Alkylation of Thiazolidinone
A two-step process is employed:
Key Parameters:
Direct Coupling via Carbodiimide Chemistry
Alternative methods utilize EDC/HOBt-mediated coupling between 3-aminothiazolidinone and pentanedioic acid. However, this route is less favored due to side reactions involving the sulfanylidene group.
Purification and Characterization
Crystallization and Filtration
Crude products are purified via recrystallization from ethanol or ethyl acetate. Ice-cold ethanol washes remove unreacted aldehydes and catalysts.
Analytical Data
-
-NMR (DMSO-d6) : δ 12.70 (br s, 1H, COOH), 8.31 (d, J = 8.0 Hz, 2H, ArH), 7.88 (s, 1H, CH=), 3.20–3.50 (m, 2H, SCH2).
Mechanistic Insights and Side Reactions
Knoevenagel Condensation Mechanism
The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl. Piperidine or tannic acid facilitates proton transfer, stabilizing the transition state. Competing aldol condensation is suppressed by using non-enolizable aldehydes like 4-ethylbenzaldehyde.
Hydrolysis of Sulfanylidene Group
Under basic conditions (pH > 10), the sulfanylidene group may hydrolyze to a thiol, necessitating neutral pH during workup.
Scalability and Industrial Adaptations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
